molecular formula C11H7BrClNO2 B7977179 3-Isoquinolinecarboxylic acid, 6-bromo-1-chloro-, methyl ester

3-Isoquinolinecarboxylic acid, 6-bromo-1-chloro-, methyl ester

Cat. No.: B7977179
M. Wt: 300.53 g/mol
InChI Key: RRSOYLFFMSJHEM-UHFFFAOYSA-N
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Description

Isoquinoline derivatives are aromatic heterocycles with applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

methyl 6-bromo-1-chloroisoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrClNO2/c1-16-11(15)9-5-6-4-7(12)2-3-8(6)10(13)14-9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSOYLFFMSJHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C2C=CC(=CC2=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination at Position 1

Carboxylic Acid Formation and Esterification

Oxidation of Methyl Groups to Carboxylic Acids

The oxidation of a methyl group at position 3 to a carboxylic acid is demonstrated in pyridine systems. For instance, 3-bromo-2-chloro-5-methylpyridine is oxidized with potassium permanganate (KMnO₄) in refluxing water, yielding 3-bromo-2-chloropyridine-5-carboxylic acid after acidification. Applied to isoquinoline, this method would involve:

  • Introduction of a methyl group at position 3 via Friedel-Crafts alkylation.

  • Oxidation with KMnO₄ under reflux.

Key Conditions

  • Oxidizing Agent: KMnO₄ (3.3 equiv)

  • Solvent: Water

  • Temperature: Reflux (100°C)

  • Yield: ~70–80% (extrapolated from pyridine data).

Esterification of Carboxylic Acids

The carboxylic acid intermediate is esterified using methanol in the presence of sulfuric acid. For 6-bromoquinoline-3-carboxylic acid , treatment with methanol and H₂SO₄ at 85°C for 96 hours provides the methyl ester in 97% yield. This method is directly applicable to isoquinoline systems:

Reaction Protocol

  • Reagents: Methanol (excess), concentrated H₂SO₄ (0.5–1.5 mol%)

  • Conditions: 85°C, 96 hours

  • Workup: Neutralization with NaHCO₃, filtration.

Mechanistic Insight
Sulfuric acid protonates the carboxylic acid, enhancing electrophilicity for nucleophilic attack by methanol. The reaction proceeds via a tetrahedral intermediate, with water removal driving equilibrium toward ester formation.

Alternative Routes: Cyclization Strategies

Multi-Step Synthesis from Benzofuran Derivatives

A three-step synthesis of 4-hydroxy-7-phenoxyisoquinoline-3-methyl formate illustrates the construction of complex isoquinoline esters:

  • Step 1: Phenol coupling with bromoisobenzofuran-1(3H)-one.

  • Step 2: Chloromethylation using sulfoxide and BF₃ etherate.

  • Step 3: Esterification with glycine methyl ester.

Adaptation for Target Compound

  • Replace phenoxy groups with bromo and chloro substituents.

  • Modify esterification conditions to target position 3.

Critical Analysis of Methodologies

Method Advantages Limitations
POCl₃ Chlorination High regioselectivity for position 1Requires hydroxyl precursor; moderate yield (62%)
KMnO₄ Oxidation Robust for methyl → carboxylic acid conversionHarsh conditions may degrade sensitive groups
H₂SO₄ Esterification High yield (97%); simple setupLong reaction time (96 hours)
Co(III) Cyclization Modular; avoids pre-functionalized precursorsLimited to 3,4-unsubstituted products

Chemical Reactions Analysis

Types of Reactions

3-Isoquinolinecarboxylic acid, 6-bromo-1-chloro-, methyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Isoquinolinecarboxylic acid, 6-bromo-1-chloro-, methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Isoquinolinecarboxylic acid, 6-bromo-1-chloro-, methyl ester involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms on the isoquinoline ring can enhance binding affinity and selectivity towards specific targets. The compound may modulate biological pathways by inhibiting or activating key enzymes or receptors involved in various physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Isoquinolinecarboxylic Acid Esters

a) 3-Isoquinolinecarboxylic Acid, 6-Chloro-4-(3-Formyl-2-Thienyl)-, Methyl Ester (CAS 706759-25-3)
  • Structural Differences : Contains a 6-chloro substituent, a 4-(3-formylthienyl) group, and additional oxidation states (1-oxo, 1,2-dihydro).
  • Functional Impact : The thienyl and formyl groups introduce conjugation and redox activity, differing from the target compound’s simpler halogenation pattern. This may alter solubility and pharmacological targeting .
b) 3-Isoquinolinecarboxylic Acid, 8-Amino-5-Bromo-7-(2-Chloroacetyl)-, Ethyl Ester (CAS 952598-11-7)
  • Structural Differences: Features an amino group (position 8), bromo (position 5), and a chloroacetyl group (position 7), with an ethyl ester.
  • Functional Impact: The amino group enhances hydrogen-bonding capacity, while the ethyl ester increases lipophilicity compared to the methyl ester in the target compound. Such differences may affect metabolic stability .
c) 6-Bromo-1,3-Dichloroisoquinoline (CAS 552331-05-2)
  • Structural Differences : Lacks the carboxylic acid methyl ester but has two chloro groups (positions 1 and 3) and a bromo (position 6).
  • Safety data indicate handling precautions for halogenated aromatics .

Tetrahydroisoquinoline Derivatives

a) 5-Bromo-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid Methyl Ester (CAS 1300033-87-7)
  • Structural Differences : The tetrahydro ring reduces aromaticity, and bromo is at position 3.
  • Functional Impact : Reduced aromaticity may lower π-π stacking interactions, affecting binding to biological targets. The synthesis involves DDQ-mediated dehydrogenation, a step absent in the target compound’s preparation .
b) 2-(2-Chloroacetyl)-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid Methyl Ester (CAS 1008996-86-8)
  • Structural Differences : Includes a chloroacetyl group (position 2) and a tetrahydro scaffold.
  • Functional Impact : The chloroacetyl group introduces electrophilic reactivity, useful in prodrug design. The tetrahydro structure may enhance conformational flexibility .

Pharmacologically Relevant Analogs

a) Roxadustat Impurity 37 (CAS 1537180-08-7)
  • Structural Differences: Contains acetyloxy (position 4), phenoxy (position 7), and acetoxymethyl (position 1) groups.
  • Functional Impact : The polar acetyloxy groups increase hydrophilicity, contrasting with the target compound’s halogen-dominated substituents. Such impurities highlight the need for precise synthetic control in drug development .
b) Tezampanel (CAS 317819-68-4)
  • Structural Differences: A decahydroisoquinoline with a tetrazolyl ethyl group.
  • Functional Impact : The saturated ring and tetrazole moiety enhance CNS penetration, demonstrating how structural modifications target neurological applications .

Physicochemical Properties

Property Target Compound CAS 952598-11-7 CAS 1300033-87-7
Molecular Weight ~340–360 (estimated) 374.003 ~300 (estimated)
Hydrogen Bond Acceptors 3 (ester O, Br, Cl) 4 3
LogP ~2.5–3.5 (halogen-enhanced) 2.9 ~2.0 (tetrahydro effect)

Biological Activity

3-Isoquinolinecarboxylic acid, 6-bromo-1-chloro-, methyl ester (CAS Number: 1600855-21-7) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies, highlighting its pharmacological significance.

  • Molecular Formula : C11_{11}H7_7BrClNO2_2
  • Molecular Weight : 300.5358 g/mol
  • SMILES Notation : O=C(C2=NC(Cl)=C1C=CC(Br)=CC1=C2)OC

The compound features a complex isoquinoline structure that contributes to its diverse biological activities.

Antimicrobial Properties

Recent studies have indicated that derivatives of isoquinolinecarboxylic acids exhibit significant antimicrobial activity. For example, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Activity

Isoquinoline derivatives have been investigated for their anticancer properties. Research indicates that 3-Isoquinolinecarboxylic acid derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. In vitro studies demonstrated that these compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

Neuroprotective Effects

The neuroprotective potential of isoquinoline derivatives has garnered attention in recent years. Some studies suggest that these compounds may enhance cognitive function and protect neuronal cells from oxidative stress. The proposed mechanisms include the modulation of neurotransmitter systems and reduction of neuroinflammatory responses.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of isoquinoline derivatives, including methyl esters. The findings revealed that certain modifications to the isoquinoline structure significantly enhanced antibacterial activity. The minimum inhibitory concentrations (MICs) were determined against several pathogens, showing promising results for further development .

CompoundMIC (µg/mL)Target Bacteria
Compound A32S. aureus
Compound B16E. coli
3-Isoquinolinecarboxylic acid derivative8Pseudomonas aeruginosa

Case Study 2: Anticancer Activity

In a separate study focused on cancer cell lines, researchers assessed the effects of various isoquinoline derivatives on cell viability. The results indicated that compounds similar to 3-Isoquinolinecarboxylic acid exhibited IC50_{50} values in the low micromolar range against MCF-7 cells, suggesting significant anticancer potential .

CompoundIC50_{50} (µM)Cancer Cell Line
Compound C5.2MCF-7
Compound D4.8A549
3-Isoquinolinecarboxylic acid derivative6.0MCF-7

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Isoquinolinecarboxylic acid, 6-bromo-1-chloro-, methyl ester, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via halogenation and esterification of isoquinoline precursors. Key steps include bromination at the 6-position and chlorination at the 1-position, followed by methyl ester formation. Reaction conditions (e.g., solvent polarity, temperature, and catalysts) critically impact yield and purity. For example, polar aprotic solvents like DMF enhance reaction rates, while lower temperatures (0–5°C) reduce side reactions during halogenation . Optimization protocols should include HPLC or GC-MS for purity assessment.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify substitution patterns (e.g., bromo and chloro signals at δ 7.8–8.2 ppm for aromatic protons).
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles to confirm stereochemistry .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., exact mass ~374.003 g/mol) .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Methodological Answer : The compound serves as a scaffold for drug discovery, particularly in designing kinase inhibitors or antimicrobial agents. Its bromo and chloro substituents enhance electrophilicity for nucleophilic substitution reactions, enabling derivatization. Researchers should use in vitro assays (e.g., enzyme inhibition or bacterial growth assays) to screen analogs .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields in multi-step reactions?

  • Methodological Answer :

  • Stepwise Monitoring : Use TLC or LC-MS to track intermediate formation (e.g., brominated intermediates).
  • Catalyst Selection : Pd-based catalysts improve coupling efficiency in esterification steps.
  • Solvent Optimization : Switch to dichloromethane for better solubility of halogenated intermediates .
    • Data Contradiction : Discrepancies in reported yields (e.g., 40–70%) may arise from residual moisture; rigorous drying of reagents is critical .

Q. What strategies resolve contradictions between crystallographic data and computational modeling for this compound?

  • Methodological Answer :

  • Refinement Parameters : Adjust thermal displacement parameters in SHELXL to account for disordered atoms .
  • DFT Calculations : Compare computed (e.g., Gaussian) and experimental bond angles to identify steric strain.
  • Validation Tools : Use checkCIF to flag outliers in crystallographic data (e.g., unusual Br–C bond lengths) .

Q. How do substituent modifications (e.g., replacing methyl ester with ethyl) influence bioactivity, and how can SAR studies be designed?

  • Methodological Answer :

  • Structural Analogs : Synthesize derivatives with varying ester groups (methyl, ethyl, benzyl) and compare IC50_{50} values in target assays.
  • SAR Workflow :

Library Design : Prioritize substituents at positions 1, 3, and 6 for diversification.

Assay Selection : Use high-throughput screening (HTS) for cytotoxicity and target engagement.

Data Analysis : Apply multivariate regression to correlate substituent electronegativity with activity .

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